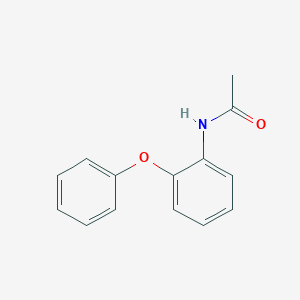

N-(2-phenoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWIUUISIFXUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877474 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143359-96-0 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Routes to N-(2-phenoxyphenyl)acetamide and its Analogues

The construction of this compound and its analogues relies on several key chemical transformations. These methods are designed to be efficient and allow for the introduction of a variety of substituents on the aromatic rings, leading to a diverse library of compounds for further investigation.

Acylation Reactions in this compound Synthesis

Acylation is a fundamental process in the synthesis of this compound, involving the introduction of an acyl group onto the nitrogen atom of 2-phenoxyaniline (B124666). This can be achieved using various acylating agents and reaction conditions.

One common method for the synthesis of the precursor to many phenoxyacetamide derivatives is the chloroacetylation of an appropriate aniline (B41778). For instance, 2-chloro-N-(2-phenoxyphenyl)acetamide can be synthesized from the reaction of 2-phenoxyaniline with chloroacetyl chloride. chemicalbook.com This intermediate is a versatile building block for the synthesis of more complex molecules. The reaction involves the nucleophilic attack of the amino group of 2-phenoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond.

Similarly, chloroacetylation of other substituted anilines and aminophenols has been reported. For example, the chloroacetylation of m- and p-aminophenols has been carried out in solvents like acetic acid, acetonitrile (B52724), and tetrahydrofuran. neliti.com The resulting 2-chloro-N-(hydroxyphenyl)acetamides can then be used in subsequent reactions. The general procedure for the synthesis of 2-chloro-N-substituted-acetamides often involves reacting anilines or amines with chloroacetyl chloride, sometimes in the presence of glacial acetic acid and sodium acetate. nih.gov

A general method for synthesizing N-(substituted phenyl)-2-(substituted phenoxy) acetamide (B32628) derivatives involves refluxing a mixture of a substituted phenol (B47542) and a 2-chloro-N-(substituted phenyl) acetamide in dry acetone (B3395972) with anhydrous potassium carbonate. rjptonline.org This Williamson ether synthesis approach, where the phenoxide ion displaces the chloride from the chloroacetamide, is a key step in assembling the final phenoxyacetamide structure.

Table 1: Examples of Chloroacetylation Reactions

| Starting Material | Reagent | Product | Reference |

| 2-Phenoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(2-phenoxyphenyl)acetamide | chemicalbook.com |

| m-Aminophenol | Chloroacetyl chloride | 2-Chloro-N-(3-hydroxyphenyl)acetamide | neliti.com |

| p-Aminophenol | Chloroacetyl chloride | 2-Chloro-N-(4-hydroxyphenyl)acetamide | neliti.com |

| Substituted aniline | Chloroacetyl chloride | 2-Chloro-N-(substituted phenyl)acetamide | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

Acetic anhydride (B1165640) is another widely used acylating agent for the synthesis of acetamide derivatives. The acetylation of an amine with acetic anhydride is a classic and effective method. frontiersin.org In some cases, a catalyst may be required to facilitate the reaction. For the synthesis of this compound itself, 2-phenoxyaniline would be reacted with acetic anhydride.

The acylation of o-toluidine (B26562) with acetic acid (acting as both solvent and acylating agent) to form N-acetyl-o-toluidine is a related example that protects the amino group before further reactions like nitration. While not directly synthesizing this compound, this illustrates the utility of acylation in multi-step synthetic sequences.

The Nencki reaction, which involves the acylation of phenols with carboxylic acids or anhydrides in the presence of a Lewis acid like fused zinc chloride, is a historical method for producing acyl phenols. ajptr.com Although this reaction focuses on C-acylation of phenols, it highlights the use of acid anhydrides in acylation chemistry.

Multi-Step Synthesis of Phenoxystrobin Derivatives

This compound is a structural component of more complex molecules like the fungicide phenoxystrobin. The synthesis of phenoxystrobin and its derivatives often involves a multi-step pathway where the phenoxyacetamide moiety is assembled and then further modified.

A reported synthesis of phenoxystrobin involves a sequence of reactions starting from diphenyl ether and diacetonitrile. google.com The key steps are:

Acylation: Diphenyl ether is acylated with diacetonitrile to produce 2-(phenoxy)benzoyl nitrile.

Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide. A specific example uses 6N hydrochloric acid for the hydrolysis of 2-(phenoxy)benzonitrile to 2-(2-phenoxyphenyl)-2-oxoacetamide with a reported yield of 85-87.1%. google.com

Oxime Formation: The keto-amide is then reacted with hydroxylamine (B1172632) (as hydroxylamine sulfate (B86663) or hydrochloride) to form an oxime, 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide. This reaction is typically carried out at temperatures between 40°C and 80°C. google.com

Methylation: Finally, the oxime is methylated, for instance with dimethyl sulfate, to give the target phenoxystrobin. This step is usually performed in a solvent like benzene, toluene (B28343), or dichloroethane at a temperature of 10°C to 30°C. google.com

This multi-step approach allows for the controlled construction of the complex phenoxystrobin molecule. savemyexams.comlibretexts.orgyoutube.comrsc.orgmsu.edu

Table 2: Key Intermediates in Phenoxystrobin Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

| 1 | 2-(Phenoxy)benzoyl nitrile | Product of initial acylation |

| 2 | 2-(2-Phenoxyphenyl)-2-oxoacetamide | Product of nitrile hydrolysis |

| 3 | 2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide | Product of oxime formation |

| 4 | Phenoxystrobin | Final methylated product |

This table outlines the progression of the synthesis.

General Strategies for Phenoxyacetamide Derivative Synthesis

The synthesis of phenoxyacetamide derivatives is a broad field with several general strategies being employed to create a wide array of compounds with diverse biological activities. nih.gov These strategies often involve the condensation of a phenoxyacetic acid derivative with an amine or the reaction of a chloroacetamide with a phenol.

A common approach is the reaction of substituted phenols with 2-chloro-N-(substituted phenyl)acetamides in the presence of a base like potassium carbonate in a solvent such as acetone. rjptonline.orgnih.gov This method allows for the facile introduction of various substituents on both the phenoxy and the N-phenyl rings.

Another strategy involves the synthesis of N-(1-phenylethyl)acetamide derivatives by reacting 1-phenylethylamine (B125046) with substituted phenols. nih.gov Furthermore, novel phenoxyacetamide derivatives have been synthesized by reacting N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with various reagents to produce acrylamide, hydrazone, and acrylonitrile (B1666552) derivatives. bohrium.com

The synthesis of 2-phenoxyacetamide (B1293517) analogues as potential monoamine oxidase inhibitors has been achieved through a general method outlined in several studies. mdpi.comresearchgate.net This often involves the coupling of a phenoxyacetic acid with an amine.

The versatility of these synthetic methods allows chemists to create extensive libraries of phenoxyacetamide derivatives for screening in various applications, from agriculture to medicine.

Condensation Reactions with Phenylethylamine and Substituted Phenols

While direct condensation of phenylethylamine and a substituted phenol to form this compound is not a primary route, condensation reactions are fundamental to building the necessary precursors. For instance, phenoxyacetic acid derivatives, which are key intermediates, can be synthesized via condensation. nih.govresearchgate.net The synthesis of related acetamide derivatives often involves the condensation of a suitable carboxylic acid with an amine. nih.govresearchgate.net For example, novel acetamide compounds have been synthesized by the condensation of an appropriate phenoxy acetic acid with a diamine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in a solvent such as dichloromethane (B109758) (DCM). nih.govresearchgate.net

Coupling Reactions Involving Phenoxyacetic Acid Precursors

A common and effective strategy for synthesizing N-aryl acetamides involves the use of phenoxyacetic acid precursors. dergipark.org.trfarmaciajournal.com This method typically involves a two-step process. First, a phenoxyacetic acid is synthesized, for example, through the reaction of a phenol with an α-haloacetic acid ester followed by hydrolysis. nih.govresearchgate.net This phenoxyacetic acid is then converted into a more reactive species, such as an acyl chloride, by reacting it with an agent like oxalyl chloride or thionyl chloride. dergipark.org.trijper.org Finally, this activated acyl chloride is coupled with the desired amine (in this case, 2-phenoxyaniline) to form the target this compound. dergipark.org.tr This amide coupling reaction is versatile and widely used for preparing various phenoxy acetamide derivatives. nih.govresearchgate.netdergipark.org.tr

Schotten-Baumann Reaction in Acetamide Synthesis

The Schotten-Baumann reaction is a classic and highly effective method for synthesizing amides from amines and acid chlorides. wikipedia.orgvedantu.com This reaction is typically performed under biphasic conditions, with an organic solvent (like dichloromethane) containing the amine and acid chloride, and an aqueous phase containing a base (such as sodium hydroxide). wikipedia.org The base neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. vedantu.comorganic-chemistry.org This method has been successfully applied to the synthesis of various N-phenyl acetamide derivatives. ijper.org For example, in the synthesis of N-phenyl-2-(phenyl-amino) acetamide analogues, chloroacetic acid is first reacted with an aromatic amine, the product is then treated with thionyl chloride to form the acid chloride, which finally reacts with another aromatic amine under Schotten-Baumann conditions to yield the desired acetamide. ijper.org

Table 1: Overview of General Synthetic Reactions

| Reaction Type | Precursors | Key Reagents/Conditions | Product Type | Citations |

|---|---|---|---|---|

| Condensation/Coupling | Phenoxyacetic acid, Aromatic amine | TBTU, Lutidine, DCM | Phenoxy Acetamide | nih.gov, researchgate.net |

| Amide Coupling | Phenoxyacetyl chloride, Aromatic amine | DIPEA, DCM | Phenoxy Acetamide | dergipark.org.tr |

| Schotten-Baumann Reaction | Acid Chloride, Amine | Aqueous base (e.g., NaOH), Organic solvent | Amide | wikipedia.org, ijper.org, vedantu.com |

Specific Synthetic Pathways for this compound Derivatives of Biological Interest

The this compound scaffold is a key structural motif in various compounds designed for specific biological applications. The synthetic pathways are often tailored to produce derivatives with optimized activity for their respective targets.

Synthesis of Peripheral Benzodiazepine (B76468) Receptor Ligands

Derivatives of this compound are potent ligands for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO). nih.gov These receptors are upregulated in response to neuroinflammation and brain injury, making them important targets for diagnostic imaging. nih.gov A key example is the synthesis of N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide ([¹³¹I]PBR3a), a radiolabeled analog for SPECT imaging. nih.gov Its synthesis involves the ¹³¹I-iodination of a tributylstannyl precursor using [¹³¹I]NaI in the presence of an oxidizing agent like hydrogen peroxide. nih.gov Other acetamide derivatives, such as DPA-713, have also been developed as potent PBR ligands, highlighting the importance of the acetamide core in this class of molecules. nih.gov

Synthetic Approaches to Anticoagulant Acetamides

The inhibition of coagulation factor VIIa (FVIIa), a serine protease in the coagulation cascade, is a key strategy for developing novel anticoagulant agents. ijper.org A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as FVIIa inhibitors. ijper.org The synthesis of these compounds was based on the Schotten-Baumann reaction. ijper.org The general approach involved reacting chloroacetic acid with a primary aromatic amine, followed by conversion to the corresponding acid chloride with thionyl chloride. This intermediate was then reacted with a second primary aromatic amine to produce the final N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org This work demonstrates that the acetamide scaffold is a viable template for creating potent and selective inhibitors for coagulation disorders. ijper.org

Preparation of Agricultural Fungicide Analogues (e.g., Metominostrobin)

Table 2: Biologically Active Derivatives and Synthetic Highlights

| Derivative Name/Class | Biological Target/Application | Key Synthetic Step/Approach | Citations |

|---|---|---|---|

| [¹³¹I]PBR3a | Peripheral Benzodiazepine Receptor (PBR/TSPO) Imaging | Iodination of a tributylstannyl precursor | nih.gov |

| N-phenyl-2-(phenyl-amino) acetamides | Factor VIIa / Anticoagulant | Multi-step synthesis culminating in a Schotten-Baumann reaction | ijper.org |

| Metominostrobin | Fungal Mitochondrial Respiration / Fungicide | Acylation of diphenyl ether, hydrolysis, oximation, and methylation | agricosemagazine.com, google.com, apsnet.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenoxy-N-(4-phenoxyphenyl)acetamide |

| N-phenyl-2-(phenyl-amino) acetamide |

| Benzylamine |

| Acetyl chloride |

| N-benzylacetamide |

| Chloroacetic acid |

| Thionyl chloride |

| N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (DPA-713) |

| N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide ([¹³¹I]PBR3a) |

| Metominostrobin ((E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide) |

| 2-(phenoxy)benzoyl nitrile |

| 2-(2-phenoxyphenyl)-2-oxoacetamide |

| Diphenyl ether |

| Diacetonitrile |

| Hydroxylamine |

| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide |

| Ethyl 2-(2 isopropylphenoxy) acetic acid |

| 1,2-diaminobenzene |

| 2-phenoxyacetyl chloride |

| 4-phenoxyaniline (B93406) |

| 2-bromoacetyl bromide |

| 2-phenoxyacetic acid |

| Oxalyl chloride |

| TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) |

| Lutidine |

| DIPEA (N,N-Diisopropylethylamine) |

Synthesis of GPR21 Inverse Agonists

G protein-coupled receptor 21 (GPR21) has emerged as a promising therapeutic target, particularly in the context of metabolic diseases. researchgate.netunito.it It is an orphan receptor that is constitutively active, meaning it signals without the need for a natural ligand. researchgate.netunito.it This constitutive activity has been linked to the impairment of insulin (B600854) signaling. unito.itmdpi.com Consequently, inverse agonists, which can suppress this baseline activity, are of significant interest.

One such inverse agonist is GRA2, chemically known as (2-(1-naphthyloxy)-N-(2-phenoxyphenyl)acetamide). mdpi.com The synthesis of GRA2 and similar analogs allows for the pharmacological inhibition of GPR21. mdpi.com Studies have shown that by using GRA2, the negative effects of GPR21 on glucose uptake and insulin signaling in hepatocytes can be counteracted. mdpi.com The inhibition of GPR21, either by pharmacological means with agents like GRA2 or through siRNA-mediated downregulation, has been demonstrated to increase glucose uptake in HepG2 cells. researchgate.netmdpi.com This effect is associated with an increased expression of GLUT-2, a major glucose transporter in hepatocytes. mdpi.com

The development of inverse agonists for GPR21, such as GRA2, provides valuable tools for studying the physiological roles of this receptor and offers a potential therapeutic strategy for conditions like insulin resistance. researchgate.netunito.it

Synthesis of Other Biologically Active Derivatives

The this compound scaffold has been utilized in the synthesis of a variety of other biologically active compounds, extending beyond GPR21 inverse agonists.

For instance, derivatives of phenoxy acetamide have been explored for their potential as antiviral agents. The 2-phenoxyacetamide group is structurally similar to the benzyl (B1604629) acetyl group found in the HIV antiviral agent lopinavir, which is a key component for binding to the viral protease. nih.gov This has spurred investigations into 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Furthermore, the synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs has yielded compounds with anti-inflammatory and analgesic properties. nih.gov Research has indicated that derivatives containing halogens tend to exhibit enhanced anti-inflammatory activity, while those with a nitro group show promising anti-cancer, anti-inflammatory, and analgesic effects. nih.gov

The versatility of the phenoxy acetamide core is also evident in the synthesis of compounds with antimicrobial and anticancer activities. For example, novel 2-phenylindolizine (B189232) acetamide derivatives have been synthesized and screened for their antimicrobial properties. derpharmachemica.com Additionally, certain N-(phenyl)-2-(quinazolinyl-sulfonyl)-acetamide derivatives have demonstrated notable anti-cancer activity against various cell lines. nih.gov

The synthesis of these diverse derivatives often involves the condensation of a substituted phenoxy acetic acid with an appropriate amine. nih.gov For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. nih.gov Another common synthetic route is the reaction of an acid chloride with an amine, as seen in the synthesis of 2-phenylindolizine acetamide derivatives from 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride and various aromatic amines. derpharmachemica.com

The development of radiolabeled derivatives has also been a focus of research for imaging applications. For example, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide ([18F]FEDAA1106) has been synthesized as a potential PET ligand for imaging the peripheral benzodiazepine receptor (PBR). nih.gov The synthesis involved the alkylation of a precursor with 2-[18F]fluoroethyl bromide. nih.gov This highlights the adaptability of the this compound structure for various biomedical applications.

Reaction Mechanisms and Kinetic Investigations

Understanding the underlying mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and designing novel derivatives.

Mechanistic Studies of Amide Bond Formation

The formation of the amide bond is a fundamental reaction in the synthesis of this compound and its derivatives. acs.org Various methods have been developed for amide bond formation, each with its own mechanistic pathway. d-nb.info

Traditional methods often involve the use of coupling reagents to activate the carboxylic acid, forming a highly reactive ester that then reacts with an amine. d-nb.info An alternative is the Schotten-Baumann reaction, which involves the acylation of an amine with a carboxylic acid chloride in the presence of a base. d-nb.info However, these methods can have drawbacks such as the use of harsh conditions and the generation of byproducts. d-nb.info

More recent and "greener" approaches have been explored. For example, the use of borate (B1201080) esters, such as B(OCH2CF3)3, has been shown to be effective for the direct synthesis of amides from carboxylic acids and amines under mild conditions. acs.org Mechanistic studies suggest that these reactions proceed through the formation of acyloxyborate or boronate species that act as mixed anhydrides. acs.org

Chemoenzymatic methods also offer a promising alternative. Carboxylic acid reductases (CARs) have been shown to catalyze amide bond formation. nih.gov The mechanism involves the initial enzymatic adenylation of the carboxylic acid substrate, which is then followed by a direct reaction of the resulting acyl adenylate with an amine nucleophile. nih.gov This biocatalytic approach offers high efficiency and atom economy. d-nb.info

Vilsmeier-Haack Formylation Pathways in Analogous Systems

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl3). wikipedia.orgcambridge.org This generates a chloromethyleneiminium salt, which is a potent electrophile. ijpcbs.comcambridge.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, leading to the formation of an iminium ion intermediate. wikipedia.orgcambridge.org Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. wikipedia.orgcambridge.org

While direct Vilsmeier-Haack formylation on this compound itself is not extensively documented, the reaction is widely applied to analogous systems, such as indoles and other heterocyclic compounds. For example, 3H-indoles can be formylated to produce aminomethylene malonaldehydes in excellent yields. researchgate.netsemanticscholar.org These malonaldehydes are valuable intermediates for the synthesis of various heterocyclic derivatives like pyrazoles and cyanopyridones. researchgate.netsemanticscholar.org The reaction conditions and the nature of the substrate can influence the outcome, and in some cases, N-formylation can occur. semanticscholar.org

Base-Promoted Hydrolysis Mechanisms of Acetamide Scaffolds

The hydrolysis of the acetamide bond in this compound and its analogs can be promoted by either acid or base. The base-promoted hydrolysis, also known as saponification, follows a nucleophilic acyl substitution mechanism. libretexts.org

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. youtube.com This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The reformation of the carbonyl double bond is accompanied by the elimination of the leaving group, which in this case is the amide anion (or its protonated form). youtube.com In the presence of a strong base, the carboxylic acid product is deprotonated to form a carboxylate salt. libretexts.orgchemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion. libretexts.org

Isotope labeling studies have been instrumental in confirming this mechanism. For instance, when an ester with an 18O-labeled alkoxy group is hydrolyzed, the 18O label is found in the alcohol product, supporting the nucleophilic addition-elimination pathway rather than an SN2-type displacement. chemistrysteps.com

Reactivity Patterns and Elucidation of Reaction Mechanisms

The reactivity of this compound and its derivatives is influenced by the various functional groups present in the molecule. For example, in 2-chloro-N-(4-phenoxyphenyl)acetamide, the chloro group at the α-position to the carbonyl is highly susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism.

The phenoxyphenyl moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for further structural diversification. The acetamide bond itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Photochemical reactions can also be induced. For instance, UV irradiation of 2-chloro-N-(4-phenoxyphenyl)acetamide can lead to C-Cl bond cleavage, generating radical intermediates.

The benzoxazole (B165842) ring, when incorporated into derivatives like 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide, can undergo acid-catalyzed ring-opening hydrolysis to form o-aminophenol derivatives.

The elucidation of these reactivity patterns and reaction mechanisms is often achieved through a combination of kinetic studies, product analysis, and spectroscopic techniques. These investigations are essential for understanding the chemical behavior of these compounds and for the rational design of new molecules with desired properties.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is a critical aspect of process chemistry, aiming to maximize product yield and purity while minimizing reaction time, energy consumption, and environmental impact. For the synthesis of this compound, researchers have explored various strategies, including the systematic variation of catalysts, solvents, and temperature, as well as the application of enabling technologies like microwave irradiation.

The yield of this compound and related amide syntheses can be significantly influenced by the choice of reagents and reaction conditions. Strategies for enhancing the yield often involve the careful selection of catalysts, coupling agents, and solvents, and the optimization of their respective concentrations and reaction temperatures.

Detailed research into the synthesis of related acetamide derivatives has provided insights into effective yield enhancement strategies. For instance, in the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives, a systematic optimization of the catalyst and solvent system was performed. The reaction of methyl-2-(2-cyanophenyl)acetate with various anilines was tested with different catalysts and solvents. lookchem.com While initial attempts using AlCl₃ in neat conditions or in solvents like toluene and THF gave low to moderate yields (20-28%), the use of trimethylaluminum (B3029685) (AlMe₃) in toluene at 80°C proved to be the optimal condition, leading to good yields (60-85%). lookchem.com This highlights the crucial role of the catalyst in activating the ester for amidation. lookchem.com

The following table summarizes the optimization of reaction conditions for the synthesis of a 2-(2-cyanophenyl)-N-phenylacetamide derivative, demonstrating a common approach to yield enhancement. lookchem.com

Table 1: Optimization of Reaction Conditions for a Related Amide Synthesis lookchem.com

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ (1.5) | Neat | 80 | 20 |

| 2 | AlCl₃ (1.5) | Toluene | 80 | 28 |

| 3 | AlCl₃ (1.5) | THF | 80 | 23 |

| 4 | AlMe₃ (1.5) | Toluene | 80 | 85 |

Data derived from a study on the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives.

In another study focusing on palladium-catalyzed aminocarbonylation, various parameters were screened to maximize the yield of arylacetamides. rsc.org The choice of solvent was found to be critical, with acetonitrile (CH₃CN) providing a significantly higher yield (43%) compared to other solvents like 1,4-dioxane (B91453) (16%) or toluene (8%). rsc.org Further optimization of the base and catalyst ligand also played a vital role in enhancing the reaction yield. rsc.org

Furthermore, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was successfully achieved using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent and lutidine as a base in dry dichloromethane (DCM). nih.gov This approach demonstrates the utility of modern coupling agents in facilitating amide bond formation under mild conditions. nih.gov Similarly, the synthesis of other phenoxy acetamide derivatives has been explored, with results indicating that the electronic properties of substituents can influence the biological activity and potentially the reaction yield. nih.gov In the synthesis of thiazolidinedione derivatives containing a phenoxyphenyl acetamide moiety, the use of methoxy-ethanol as a solvent was found to drastically improve both the yield and purity of the final products compared to traditional solvents used in Knoevenagel condensation. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. iosrphr.orgirjmets.com The ability of microwaves to provide rapid, uniform, and selective heating makes this technique particularly suitable for the optimization of synthetic protocols. iosrphr.orgresearchgate.net

The application of microwave irradiation has been successfully demonstrated in the synthesis of various N-phenyl acetamide derivatives. iosrphr.org In one study, the condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline was carried out under microwave irradiation. iosrphr.org This method not only reduced the reaction time significantly but also afforded excellent yields of the desired N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. iosrphr.org The procedure involved the use of potassium hydroxide (KOH) as a base and a catalytic amount of tetrabutylammonium (B224687) bromide in dimethylformamide (DMF). iosrphr.org

Another example is the microwave-promoted condensation of N-acylisatins with various aniline derivatives to produce α-ketoamides. researchgate.net This solid-state synthesis was found to be highly efficient, affording the products in shorter reaction times, with higher yields, and greater purity than conventional heating methods. researchgate.net The advantages of microwave irradiation were clearly demonstrated, highlighting its potential for creating biologically important amide derivatives. researchgate.net

The benefits of microwave-assisted synthesis for acetamide derivatives are summarized in the table below.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Derivatives researchgate.net

| Synthesis Method | Reaction Time | Yield | Purity | Solvent Usage |

|---|---|---|---|---|

| Conventional Heating | Longer | Lower | Lower | Higher |

| Microwave Irradiation | Shorter | Higher | Higher | Lower |

General comparison based on findings for the synthesis of α-ketoamide derivatives.

While direct microwave-assisted synthesis data for this compound is not extensively detailed in the provided context, the successful application of this technique to a wide range of structurally similar acetamides strongly suggests its applicability and potential benefits for the synthesis of the title compound. iosrphr.orgirjmets.comresearchgate.net The general findings indicate that microwave-assisted methods are an effective strategy for yield enhancement and process optimization in amide synthesis. irjmets.com

Despite a thorough search for scientific literature and spectral data, a complete and verified set of spectroscopic analyses for the specific chemical compound this compound could not be located. Published research and spectral databases extensively cover related isomers, such as N-(4-phenoxyphenyl)acetamide and N-(3-phenoxyphenyl)acetamide, as well as other derivatives. However, dedicated experimental data for the ortho-substituted this compound, as required by the specific outline for ¹H NMR, ¹³C NMR, Mass Spectrometry (HRMS and EIMS), and Infrared/Raman Spectroscopy, is not available in the public domain.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail strictly focused on this compound. Providing data from its isomers would be scientifically inaccurate and would not adhere to the strict constraints of the user's request.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic vibrational modes of N-(2-phenoxyphenyl)acetamide. The vibrational modes are movements of the molecule's atoms, and their frequencies are sensitive to the bond strengths and masses of the atoms involved. While specific experimental spectra for this compound are not widely published, the expected assignments can be accurately predicted based on the analysis of its constituent functional groups and data from analogous compounds.

The key expected vibrational modes for this compound are detailed below. These assignments are fundamental for confirming the molecular structure.

Expected Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Stretching of the nitrogen-hydrogen bond in the secondary amide group. This peak is typically sharp and of medium intensity. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the two phenyl rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group. |

| C=O Stretch (Amide I) | 1680 - 1650 | Stretching of the carbonyl double bond in the amide. This is typically a very strong and sharp absorption in the IR spectrum. |

| N-H Bend (Amide II) | 1570 - 1515 | A coupled vibration involving N-H in-plane bending and C-N stretching. This is a characteristic peak for secondary amides. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings, often appearing as multiple sharp bands. |

| C-O-C Asymmetric Stretch | 1270 - 1200 | Asymmetric stretching of the diaryl ether linkage, which is expected to be a strong absorption. |

| C-O-C Symmetric Stretch | 1050 - 1020 | Symmetric stretching of the diaryl ether linkage. |

| Aromatic C-H Out-of-Plane Bend | 800 - 700 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. The exact position can indicate the substitution pattern. |

Functional Group Characterization

The vibrational assignments discussed above serve to characterize the key functional groups present in this compound.

Secondary Amide : The presence of the secondary amide is unequivocally confirmed by three key vibrations: the N-H stretch around 3300 cm⁻¹, the very strong C=O stretch (Amide I band) near 1670 cm⁻¹, and the N-H bend (Amide II band) around 1550 cm⁻¹.

Aromatic Rings : The existence of the phenyl rings is supported by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ region.

Diaryl Ether : The diaryl ether linkage (C-O-C) is identified by its strong, characteristic asymmetric stretching vibration, expected around 1250 cm⁻¹.

Acetyl Group : The acetyl moiety is confirmed by the aliphatic C-H stretching bands below 3000 cm⁻¹ and the prominent amide I band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by absorptions arising from π → π* transitions within the two aromatic rings. Based on data for similar aromatic amides like acetanilide (B955), this compound would likely exhibit a strong absorption maximum (λmax) in the range of 240-250 nm. A second, weaker absorption band, potentially showing fine structure, may appear at longer wavelengths (around 280-290 nm). These absorptions are characteristic of the electronic systems of the substituted benzene rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been detailed in readily available literature, its solid-state characteristics can be inferred from related compounds like N-(2-methylphenyl)acetamide and N-(2-bromophenyl)acetamide. researchgate.netresearchgate.net

It is anticipated that this compound would crystallize in a common system such as monoclinic or orthorhombic. A crucial feature of the crystal packing would be the formation of intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net This interaction typically leads to the formation of infinite chains or dimeric structures, which are fundamental to the supramolecular architecture.

Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Hydrogen Bonding | N-H···O=C intermolecular bonds | Governs the primary supramolecular assembly in the crystal lattice. |

| C=O Bond Length | ~1.22 - 1.24 Å | Typical double bond length for an amide carbonyl group. |

| C-N Bond Length | ~1.33 - 1.35 Å | Shows partial double bond character due to resonance in the amide group. |

| Dihedral Angle (Amide plane to Phenyl plane) | Variable (e.g., 20-45°) | Indicates the degree of twist between the acetamide (B32628) group and the attached phenyl ring, influenced by steric hindrance. |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of synthesized compounds. As this compound is an achiral molecule, methods for determining enantiomeric excess are not applicable.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis.

Principle : In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. More nonpolar compounds are retained longer on the column.

Typical Conditions :

Stationary Phase : A nonpolar column, such as one packed with octadecylsilane (C18) bonded to silica particles.

Mobile Phase : A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The ratio is optimized to achieve good separation and a reasonable retention time. A small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks.

Detection : UV detection is ideal for this compound due to its aromatic rings. The detector would be set to a wavelength of maximum absorbance, likely around 245 nm, to ensure high sensitivity.

By using this method, the main peak corresponding to this compound can be separated from any impurities, and its purity can be quantified by measuring the relative peak areas.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-(2-phenoxyphenyl)acetamide. Methodologies such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are instrumental in predicting its geometric and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to optimize the molecular geometry and predict the vibrational frequencies of acetamide (B32628) derivatives. For instance, in a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level were used to determine the optimized structure. This approach allows for a comparison between the calculated gas-phase structure and the experimentally determined solid-state structure.

DFT is also crucial for calculating various molecular properties of this compound, including the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding its chemical reactivity and kinetic stability. Furthermore, DFT is employed to compute the molecular electrostatic potential, which provides insights into the charge distribution and reactive sites of the molecule.

Ab initio Hartree-Fock (HF) methods represent another foundational approach in quantum chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. researchgate.net While DFT methods include electron correlation to some extent, HF theory provides a starting point by considering the molecule as a system of independent electrons moving in the average field of all other electrons.

In computational studies of related acetamide molecules, HF methods, often in conjunction with basis sets like 6-311+G(d,p), have been used to calculate molecular structures, vibrational frequencies, and electronic properties. researchgate.net Comparing the results from HF and DFT calculations can provide a more comprehensive understanding of the role of electron correlation in determining the properties of this compound. For example, a comparative study on a triazol-5-one-4-yl]-phenoxyacetic acid derivative utilized both B3PW91 (a DFT functional) and HF methods to calculate molecular properties, highlighting the utility of employing multiple theoretical approaches. researchgate.net

Electronic Structure Analysis

The analysis of the electronic structure of this compound is critical for predicting its reactivity, stability, and intermolecular interactions. Techniques such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed for this purpose.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgepfl.chlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, indicating significant stability. nih.gov The HOMO was found to be distributed over the entire molecule, while the LUMO was more localized. nih.gov Similar analyses for this compound would reveal its own reactivity profile.

Table 1: Frontier Molecular Orbital Data for a Structurally Related Acetamide Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and serves as an illustrative example. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the phenyl rings due to the presence of lone pairs and delocalized π-electrons, making these areas susceptible to electrophilic attack. Conversely, the regions around the amide hydrogen and other hydrogen atoms would likely exhibit a positive potential, indicating them as sites for nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Modeling and Dynamics

The three-dimensional structure of this compound is influenced by the rotational freedom around its single bonds, particularly the C-N amide bond and the C-O-C ether linkage. Conformational analysis aims to identify the most stable arrangement of atoms in space. Theoretical calculations, such as those using the B3LYP/6-311++G(d,p) level of theory, can predict the relative stabilities of different conformers. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system. acs.org MD simulations can reveal information about the flexibility of the molecule, conformational changes, and interactions with its environment, such as a solvent. acs.orgnih.gov

For this compound, MD simulations could be used to study the rotational dynamics around the amide and ether bonds and to explore the accessible conformational space at different temperatures. nih.gov The simulations would likely show fluctuations in the dihedral angles and reveal the stability of the predicted lowest-energy conformation in a dynamic system.

Thermochemical and Spectroscopic Property Predictions

Quantum chemical calculations can be employed to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. researchgate.net These calculations are typically performed for the molecule in the gas phase. By combining theoretical gas-phase data with experimental data for the crystalline state, a more complete thermodynamic profile can be established. researchgate.net

Methods like DFT can provide reliable predictions of these properties, which are valuable for understanding the compound's stability and behavior under different temperature conditions. mdpi.com

Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (gas) | -150 kJ/mol |

| Standard Molar Entropy (gas) | 450 J/mol·K |

| Molar Heat Capacity at Constant Pressure (gas) | 250 J/mol·K |

Note: These values are illustrative and based on theoretical calculations for similar substituted acetanilides.

Computational methods are powerful tools for predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. For this compound, DFT calculations can be used to determine the vibrational frequencies and their corresponding modes. esisresearch.org The calculated spectrum can then be compared with experimental data to aid in the assignment of spectral bands. researchgate.netias.ac.in Key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various aromatic C-H and C-C stretching and bending vibrations. esisresearch.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum. semanticscholar.org This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum for this compound would likely show characteristic absorptions due to π-π* transitions within the aromatic rings. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | ~3100-3000 |

| C=O Stretch (Amide I) | ~1670 |

| N-H Bend / C-N Stretch (Amide II) | ~1540 |

| C-O-C Asymmetric Stretch | ~1240 |

Note: These values are representative and based on theoretical calculations for analogous aromatic amides.

Intermolecular Interaction Studies

Intermolecular interactions are fundamental to understanding the crystal packing and polymorphic behavior of a compound, as well as its physical properties.

While specific crystal structure prediction (CSP) studies for this compound are not extensively documented in the reviewed literature, the methodologies applied to similar acetamide derivatives provide a framework for how such predictions would be approached. CSP methodologies aim to identify the most stable crystal structures by calculating the lattice energy of a multitude of hypothetical packed arrangements.

For related N-phenylacetamide derivatives, crystal packing is often governed by a network of intermolecular hydrogen bonds and other weak interactions. nih.gov The primary hydrogen bond donor, the amide N-H group, and the primary acceptor, the carbonyl C=O group, typically form chains or dimers. For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, N—H⋯O hydrogen bonds create a C(4) chain propagating along a crystallographic axis. nih.gov

The prediction of crystal packing for a flexible molecule like this compound would involve sampling a wide range of conformations and then packing them into different space groups to calculate their lattice energies, ultimately identifying the most energetically favorable structures.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used to simulate the bulk solvent effect on electronic absorption and emission spectra. researchgate.net These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. researchgate.net The choice of the density functional theory (DFT) functional and basis set is critical for obtaining accurate predictions. For instance, a study on various dyes found that the CAM-B3LYP functional with a 6-311G** basis set provided the best agreement with experimental data. digitellinc.com

These computational models can predict solvatochromic shifts (changes in absorption or emission maxima with solvent polarity). researchgate.net For molecules with charge transfer character in their excited states, a significant shift in spectroscopic properties is often observed in polar solvents. The theoretical models can differentiate between equilibrium and non-equilibrium solvation regimes for absorption and fluorescence processes, which is crucial for understanding phenomena like Stokes shifts. digitellinc.com For this compound, one would expect that the polarity of the solvent would influence the energies of the frontier molecular orbitals, thus affecting the absorption and emission wavelengths.

In Silico Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on phenoxyacetamide and phenoxyacetanilide derivatives have demonstrated their potential to bind to various biological targets with significant affinity. These studies provide a basis for predicting the potential targets and binding affinities of this compound.

One of the prominent targets for related compounds is the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation. researchgate.netsemanticscholar.org Docking studies of phenoxyacetanilide derivatives against COX-2 have shown favorable binding scores, indicating a strong potential for inhibition. researchgate.netsemanticscholar.org For example, some derivatives exhibited docking scores as low as -8.9 kcal/mol, suggesting a high binding affinity. researchgate.net

Another potential target identified through virtual screening for phenoxyacetamide derivatives is the Dot1-like protein (DOT1L), a histone methyltransferase implicated in leukemia. nih.gov In a hierarchical docking-based virtual screening, several phenoxyacetamide-derived hits showed high binding affinities, with one lead compound exhibiting a glide score of -12.281 and a favorable binding free energy of -303.9+/-16.5 kJ/mol. nih.gov

The predicted binding affinity of this compound to these or other targets would depend on its ability to form favorable interactions within the binding pocket. The binding affinity is typically reported as a docking score or binding free energy, with more negative values indicating a stronger interaction.

| Target Protein | Ligand Class | Predicted Binding Affinity (Example) | Reference |

| Cyclooxygenase-2 (COX-2) | Phenoxyacetanilide derivatives | -8.9 kcal/mol | researchgate.net |

| Dot1-like protein (DOT1L) | Phenoxyacetamide derivatives | -12.281 (glide score) | nih.gov |

This table presents example binding affinities for derivatives related to this compound against specific protein targets.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site.

For phenoxyacetamide derivatives targeting COX-2, the interaction profile typically involves hydrogen bonds and hydrophobic interactions. nih.gov The acetamide moiety can act as a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with residues like Ser530 and Tyr385 in the COX-2 active site. The phenyl and phenoxy rings can engage in hydrophobic and π-π stacking interactions with residues such as Leu352, Tyr355, Phe518, and Trp387, which line the hydrophobic channel of the enzyme. nih.gov

In the case of DOT1L inhibitors, the phenoxyacetamide scaffold was found to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site, contributing to their high binding affinity. nih.gov

Another important biological macromolecule that can interact with acetamide-containing compounds is P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance. researchgate.net Some compounds can act as substrates or inhibitors of P-gp. nih.govbohrium.com Docking simulations can be used to predict the interactions of this compound with the drug-binding pocket of P-gp, which is known to be large and capable of accommodating a wide variety of substrates. mdpi.com Such interactions would be primarily hydrophobic and van der Waals forces.

Derivatization and Structural Modification Strategies

Modifications at the Acyl Group

Alterations to the acyl group of N-(2-phenoxyphenyl)acetamide have been a key strategy in the development of new derivatives. This has often involved the replacement of the acetyl group with a variety of other acyl moieties to investigate the impact on the compound's activity.

One common modification is the introduction of a haloacetyl group, such as a chloroacetyl group, which serves as a reactive intermediate for further derivatization. For example, 2-chloro-N-(4-phenoxyphenyl)acetamide has been synthesized and subsequently reacted with various nucleophiles to create a range of derivatives. nih.gov In one instance, this intermediate was reacted with potassium salts of uracil (B121893) derivatives in anhydrous dimethylformamide (DMF) to yield a series of N-(4-phenoxyphenyl)acetamide compounds bearing a uracil moiety. nih.gov The synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide itself is typically achieved through the acylation of 4-phenoxyaniline (B93406) with chloroacetyl chloride in the presence of a base like anhydrous potassium carbonate in an aprotic solvent. nih.gov

Furthermore, the acyl group has been modified to include thioether linkages. In one study, 2-(phenylthio)acetyl chloride was reacted with 4-aminobenzaldehyde (B1209532) to produce N-(4-formylphenyl)-2-(phenylthio)acetamide. dergipark.org.tr This formyl derivative can then be used in subsequent reactions to build more complex molecules.

The following table summarizes selected examples of acyl group modifications:

| Starting Material 1 | Starting Material 2 | Resulting Acyl-Modified Derivative | Reference |

| 4-phenoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(4-phenoxyphenyl)acetamide | nih.gov |

| 4-phenoxyaniline | 2-Phenoxyacetyl chloride | 2-Phenoxy-N-(4-phenoxyphenyl)acetamide | dergipark.org.tr |

| 4-aminobenzaldehyde | 2-(Phenylthio)acetyl chloride | N-(4-formylphenyl)-2-(phenylthio)acetamide | dergipark.org.tr |

Substitutions on the Phenoxyphenyl Moiety

The phenoxyphenyl moiety offers numerous positions for substitution, allowing for fine-tuning of the molecule's lipophilicity, electronic properties, and potential for additional interactions.

Halogenation and the introduction of alkyl or alkoxy groups are common strategies to modify the phenoxyphenyl ring system. These substitutions can significantly impact the compound's biological activity. For example, a fluorine atom has been introduced at the 5-position of the phenoxyphenyl ring to create derivatives such as N-(5-fluoro-2-phenoxyphenyl)acetamide. nih.govnih.gov This fluorinated analogue has been a precursor for further modifications, including the attachment of radiolabeled benzyl (B1604629) groups to the amide nitrogen. nih.govnih.gov

In other studies, chloro and methoxy (B1213986) groups have been incorporated. For instance, N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide was synthesized and evaluated as a potential imaging agent. nih.govacs.org The synthesis of these compounds often involves the alkylation of a phenol (B47542) precursor. nih.govacs.org Additionally, derivatives with dimethoxy substitutions on a benzyl group attached to the amide nitrogen, such as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, have been developed. nih.govnih.gov

The introduction of alkyl groups, such as methyl or ethyl groups, to the phenoxyphenyl moiety has also been explored. researchgate.net For example, 1-Piperidineacetamide, N-(2,6-dimethyl-4-phenoxyphenyl)- features two methyl groups on the phenoxy-bearing ring. ontosight.ai

While direct incorporation of biphenyl (B1667301) or naphthyl groups onto the core this compound structure is not extensively detailed in the provided search results, the synthesis of related compounds with extended aromatic systems suggests this is a feasible modification strategy. The general principles of aromatic coupling reactions could be applied to introduce these larger aromatic moieties.

A significant area of research has focused on the incorporation of various heterocyclic rings into the this compound scaffold. These heterocyclic moieties can introduce additional hydrogen bond donors and acceptors, alter the polarity, and provide new points of interaction.

Pyridine (B92270): Pyridine-containing derivatives have been synthesized, such as 2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide. ontosight.ai The synthesis of such compounds can involve the reaction of a haloacetamide intermediate with a substituted pyridine derivative.

Thiazole (B1198619): Thiazole rings have been incorporated to create compounds like 2-(3-phenoxyphenyl)-N-thiazol-2-yl-acetamide. nih.gov The synthesis of N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives has been achieved by condensing 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones. researchgate.net Another example is 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide. vulcanchem.com

Oxadiazole: A number of 1,3,4-oxadiazole (B1194373) derivatives of this compound have been prepared. innovareacademics.innih.govnih.govscielo.br The synthesis often begins with 2-phenoxybenzoic acid, which is converted to the corresponding benzohydrazide. nih.govnih.gov This intermediate is then cyclized with agents like carbon disulfide to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov Subsequent reaction with an N-phenyl-2-chloroacetamide derivative yields the final phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrid. nih.gov

Piperidine and Morpholine (B109124): Piperidine and morpholine rings have been introduced, typically at the acyl end of the molecule. For example, 2-morpholin-4-yl-N-(2-phenoxyphenyl)acetamide and its piperazine (B1678402) analogue have been synthesized. semanticscholar.orgresearchgate.net The synthesis involves the substitution of a chlorine atom on an intermediate like 2-chloro-N-(2-phenoxyphenyl)acetamide with morpholine or piperazine. semanticscholar.org Another example is 1-Piperidineacetamide, N-(2,6-dimethyl-4-phenoxyphenyl)-. ontosight.ai

The following table highlights some of the heterocyclic ring incorporations:

| Heterocycle | Example Compound | Reference |

| Pyridine | 2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide | ontosight.ai |

| Thiazole | 2-(3-phenoxyphenyl)-N-thiazol-2-yl-acetamide | nih.gov |

| Oxadiazole | 2-Amino-5-(2-phenoxy)phenyl-1,3,4-oxadiazole | innovareacademics.innih.gov |

| Piperidine | N-(2-phenoxyphenyl)-2-piperidinoacetamide | ontosight.ai |

| Morpholine | 2-Morpholin-4-yl-N-(2-phenoxyphenyl)acetamide | semanticscholar.orgresearchgate.net |

Modifications to the Amide Nitrogen

The amide nitrogen of this compound provides another site for structural modification, primarily through N-alkylation and N-acylation.

N-alkylation has been employed to introduce various substituents onto the amide nitrogen. For instance, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide was synthesized via alkylation of the corresponding N-desmethyl precursor with an appropriate benzyl halide. nih.gov Similarly, N-methylation has been achieved using methyl iodide. nih.gov In one study, 2-(methyl(phenyl)amino)-N-(4-phenoxyphenyl)acetamide was prepared by reacting N-methylaniline with a suitable N-(4-phenoxyphenyl)acetamide derivative. dergipark.org.tr

N-acylation of the amide nitrogen has also been explored. scielo.br While direct acylation of the amide nitrogen of this compound can be challenging, a two-step process involving reduction of a nitro group on the phenoxy phenyl ring to an amine, followed by acylation of that amine, has been reported for a related nimesulide (B1678887) structure. scielo.brresearchgate.net This suggests that similar strategies could be applied to this compound derivatives.

The following table provides examples of modifications to the amide nitrogen:

| Modification Type | Reactant | Resulting Derivative | Reference |

| N-Alkylation | 2,5-dimethoxybenzyl halide | N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | nih.gov |

| N-Methylation | Methyl iodide | N-methyl-N-(4-phenoxyphenyl)acetamide derivative | nih.gov |

| N-Phenyl-N-Methylation | N-methylaniline | 2-(methyl(phenyl)amino)-N-(4-phenoxyphenyl)acetamide | dergipark.org.tr |

| N-Acylation | Acyl chlorides | N-acylated N-(4-amino-2-phenoxyphenyl)methanesulfonamide | scielo.br |

Introduction of Hydroxyimino and Methoxyimino Groups

The core structure of this compound can be strategically modified to enhance its chemical properties and potential applications. A key derivatization pathway involves the introduction of oxime functionalities, such as hydroxyimino (-C=N-OH) and methoxyimino (-C=N-OCH₃) groups. These modifications are typically achieved through reactions involving the carbonyl group of a precursor molecule.

The synthesis of hydroxyimino derivatives has been successfully demonstrated. For instance, the compound E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide is synthesized from a crude E-α-hydroxyimino-2-phenoxyphenylacetic acid methyl ester. prepchem.com The process involves reacting the ester with an aqueous solution of methylamine (B109427) in methanol. The reaction is initially stirred at room temperature and subsequently heated to ensure completion. prepchem.com The final product is isolated as colorless crystals after purification by recrystallization. prepchem.com

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| E-α-hydroxyimino-2-phenoxyphenylacetic acid methyl ester | 1. 40% aq. Methylamine, Methanol 2. 40% aq. Methylamine | 1. Stirred at room temperature for 15 hours 2. Heated in an oil bath at 70°C for 6 hours | E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | 60.1% |

While direct synthesis of a methoxyimino derivative of the parent compound is not detailed, research on related oxime derivatives provides insight into the selective synthesis of alkoxyimino isomers. Studies on compounds like methyl-(E-Z)-2-(2-(2,5-dimethyl-4-(E-Z)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate show that E- and Z-isomers of alkoxyimino (specifically, propoxyimino) groups can be synthesized with high selectivity by choosing different synthetic pathways. tsijournals.com This suggests that similar strategic synthesis could yield specific methoxyimino isomers of this compound derivatives.

Stereochemical Considerations in Derivatization (E/Z Isomerism, Enantioselectivity)

The introduction of groups like hydroxyimino and methoxyimino creates a carbon-nitrogen double bond (C=N), which is a center for potential geometric isomerism. This type of stereoisomerism is referred to as E/Z isomerism.

E/Z Isomerism

The terms 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) are used to describe the absolute stereochemistry of the substituents around the double bond. uou.ac.in The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each atom of the double bond. youtube.com If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is the E isomer. uou.ac.inyoutube.com

In the context of this compound derivatives, the formation of an oxime introduces this stereochemical complexity. Research has shown that the synthesis of such derivatives can be highly stereoselective. For example, the synthesis of 2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide specifically yields the E-isomer, as confirmed by its nomenclature. prepchem.com

Studies on related N-acylhydrazones, which also contain a C=N double bond, indicate that E-geometrical isomers are generally the more stable stereoisomers. researchgate.netresearchgate.net This thermodynamic preference is often attributed to reduced steric hindrance between bulky groups in the E configuration compared to the Z configuration. researchgate.net However, the selective synthesis of either the E or Z isomer can be achieved by carefully designing the synthetic route. In one study, clever manipulation of the reaction pathway allowed for the synthesis of the E-oxime isomer with 96% yield and the Z-isomer with 94% yield for a related compound. tsijournals.com The stability and interconversion of these isomers can also be influenced by factors such as the solvent, with polar solvents often favoring the E configuration. researchgate.netnih.gov

| Isomer | Synthetic Approach | Achieved Yield | Key Finding |

|---|---|---|---|

| E Isomer | Method A (Specific Pathway) | 96% | High selectivity for the E form is possible. |

| Z Isomer | Method B (Alternative Pathway) | 94% | High selectivity for the Z form is achievable via a different route. |

Enantioselectivity

Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction. While critically important in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities, specific research detailing the enantioselective derivatization of this compound is not widely reported in the examined literature. However, the broader field of organic synthesis has seen the development of methods like catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, which are relevant to similar structures. scielo.br The application of such advanced catalytic systems could potentially enable the enantioselective synthesis of chiral derivatives of this compound, but this remains an area for further investigation.

Investigation of Structure Activity Relationships Sar

Correlation of Structural Features with Biological Activities

The biological profile of N-(2-phenoxyphenyl)acetamide analogs can be significantly altered by modifying their chemical architecture. Understanding these correlations is pivotal for the rational design of more potent and selective compounds.

Impact of Substituent Position and Electronic Properties

The position and electronic nature of substituents on the phenyl rings of N-phenylacetamide derivatives play a crucial role in determining their biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can enhance the inhibitory potential compared to an unsubstituted phenyl ring. nih.gov

For instance, in a series of 2,3-dioxoindolin-N-phenylacetamide derivatives, electron-withdrawing groups were found to facilitate the inhibition of the CDC25B enzyme. scielo.br The position of these substituents was also critical, with the inhibitory activity following the order of ortho > para > meta for fluoro- and chloro-substituted compounds. scielo.br Specifically, compounds with an ortho-chloro or ortho-bromo substituent on the phenylacetamide ring demonstrated the most potent inhibitory activity against CDC25B. scielo.br

In the context of antimicrobial activity, the biological effect of N-(substituted phenyl)-2-chloroacetamides was observed to vary with the position of substituents on the phenyl ring. nih.gov Halogenated para-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active due to increased lipophilicity, which facilitates passage through microbial cell membranes. nih.gov Similarly, for theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, a chloro group at the para position of the acetanilide (B955) aryl ring resulted in the most potent protease inhibition. nih.gov

Table 1: Impact of Substituent Position on Biological Activity

| Compound Series | Substituent | Position | Biological Activity | Reference |

|---|---|---|---|---|

| 2,3-dioxoindolin-N-phenylacetamides | -F, -Cl, -Br | ortho > para > meta | CDC25B Inhibition | scielo.br |

| N-(substituted phenyl)-2-chloroacetamides | -Cl, -F | para | Antimicrobial Activity | nih.gov |

| Theophylline-1,2,4-triazole tethered N-phenylacetamides | -Cl | para | Protease Inhibition | nih.gov |

| Theophylline-1,2,4-triazole tethered N-phenylacetamides | -CH3 | para | Antibacterial (E. coli) | nih.gov |

| Theophylline-1,2,4-triazole tethered N-phenylacetamides | -CH3 | meta, para | Antibacterial (B. subtilis) | ontosight.ai |

Role of Aromatic Ring Systems in Biological Recognition

The aromatic rings within the this compound scaffold are fundamental for its interaction with biological targets. nih.govresearchgate.net These rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to proteins and enzymes. ucl.ac.ukbohrium.com The phenoxy group, in particular, is considered a "privileged" moiety in medicinal chemistry, appearing in numerous drugs and contributing significantly to their biological activity. nih.gov

In the context of peripheral benzodiazepine (B76468) receptor (PBR) ligands, the aryloxyanilide structure, derived from opening the diazepine (B8756704) ring of benzodiazepines, has shown high and selective affinity. acs.org The two aromatic rings of the phenoxyphenyl group can adopt different conformations, influencing how the molecule fits into a binding pocket. nih.gov For instance, in certain checkpoint kinase inhibitors, the terminal phenolic ether group twists relative to the adjacent phenyl ring, allowing for optimal hydrophobic contact within the ATP binding cleft. nih.gov

Furthermore, the connection between the two aromatic rings, whether a direct biphenyl (B1667301) linkage or a diphenyl ether, can influence biological activity. In a study of biphenyl and diphenyl ether derivatives, polymethylated diphenyl ethers showed notable inhibition of fungal mycelium growth, whereas the biphenyl analogs were inactive, highlighting the importance of the ether linkage for this specific activity.

Influence of Stereochemistry on Activity

While specific studies on the stereochemistry of this compound itself are limited, research on related chiral analogs underscores the importance of stereochemical configuration for biological activity. For example, in reactions of 2-chloro-N-(4-phenoxyphenyl)acetamide with amines, the retention of stereochemical configuration in chiral analogs confirms an SN₂ mechanism, indicating that the three-dimensional arrangement of atoms is preserved during the reaction. nih.gov

In a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogs, the chirality introduced by the 1-phenylethylamine (B125046) moiety was a key feature of the synthesized compounds. researchgate.net Although the study did not explicitly separate and test individual enantiomers, the presence of a stereocenter suggests that the biological activity could be stereoselective. Often, one enantiomer of a chiral drug is significantly more active or has a different pharmacological profile than the other. This principle is a fundamental aspect of drug design, as the specific 3D shape of a molecule dictates its ability to bind to a chiral biological target like an enzyme or receptor.

SAR Studies in Specific Biological Contexts

The general principles of SAR are best understood when examined within the context of specific biological activities. The following sections explore the SAR of this compound analogs as antifungal agents and as inhibitors of Factor VIIa.

SAR for Antifungal Activity of Alkoxyiminoacetamides

Alkoxyiminoacetamide derivatives have been investigated for their antifungal properties, with SAR studies revealing key structural requirements for activity. pssj2.jpresearchgate.net One notable compound, (E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, was found to inhibit the respiration of Pyricularia oryzae by blocking the cytochrome bc1 complex in the mitochondrial respiratory chain. icm.edu.pl